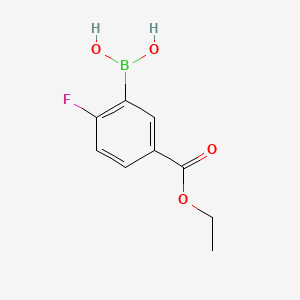

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-ethoxycarbonyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BFO4/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIIYFKTSGJTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660252 | |

| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-60-0 | |

| Record name | 1-Ethyl 3-borono-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Ethoxycarbonyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid: A Cornerstone Reagent in Modern Drug Discovery

Introduction: Beyond a Simple Building Block

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, registered under CAS Number 874219-60-0, presents itself as a deceptively simple, white to off-white crystalline powder.[1][2] However, to the discerning eye of a medicinal chemist or a process scientist, it represents a highly strategic and versatile building block. Its true value lies in the specific arrangement of its functional groups: a boronic acid poised for palladium-catalyzed cross-coupling, an electron-withdrawing ester, and a strategically placed fluorine atom. This combination is not accidental; it is a masterful design that imparts desirable pharmacokinetic and chemical properties, making it an invaluable intermediate in the synthesis of complex pharmaceuticals, most notably in the field of oncology.[1]

This guide moves beyond a simple recitation of properties. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of this reagent. We will explore not just what to do, but why specific experimental choices are made, how to troubleshoot common challenges, and how this molecule has played a pivotal role in the synthesis of life-saving therapeutics.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. All quantitative data is summarized for clarity and rapid reference.

| Property | Value | Source(s) |

| CAS Number | 874219-60-0 | [1][2][3] |

| Molecular Formula | C₉H₁₀BFO₄ | [1][2] |

| Molecular Weight | 211.98 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 99 °C (literature) | [1][2] |

| IUPAC Name | (5-ethoxycarbonyl-2-fluorophenyl)boronic acid | [3] |

| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [1][2] |

The Strategic Role in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This Nobel Prize-winning transformation is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for creating biaryl structures that form the backbone of many pharmaceutical agents.[4]

Mechanistic Considerations: The "Why" Behind the Reaction

The Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex. Understanding this cycle is critical for optimizing reaction conditions and troubleshooting.

-

Oxidative Addition : The cycle begins with an active Pd(0) catalyst which oxidatively inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophilic partner). This forms a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]

-

Activation & Transmetalation : This is the crucial step where the boronic acid enters the cycle. The boronic acid is activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate "ate" complex.[5] This complex then transfers its organic group (the (5-ethoxycarbonyl-2-fluorophenyl) moiety) to the Pd(II) center, displacing the halide. This step is called transmetalation.

-

Reductive Elimination : The two organic partners on the Pd(II) complex rearrange, and then reductively eliminate to form the new carbon-carbon bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Influence of Fluorine and Ester Substituents

-

Ortho-Fluorine : The fluorine atom at the 2-position is critical. Its strong electron-withdrawing nature can influence the electronic properties of the aromatic ring, which can affect the rate of transmetalation. Furthermore, in the context of drug design, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, thereby increasing the metabolic stability and bioavailability of the final compound.[1]

-

Para-Ethoxycarbonyl : The ester group is also electron-withdrawing. This electronic effect can increase the Lewis acidity of the boron atom, potentially influencing the rate of boronate formation and transmetalation.[6] From a synthetic standpoint, the ester provides a valuable chemical handle for further modification, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.

Application in Pharmaceutical Synthesis: The Case of Trametinib

The true measure of a building block's importance is its application in synthesizing high-value molecules. The 2-fluoro-arylboronic acid scaffold is a key component in the synthesis of precursors to Trametinib (GSK1120212 / JTP-74057), a highly potent and selective inhibitor of MEK1 and MEK2 kinases.[7][8][9][10][11][12][13] Trametinib is an FDA-approved therapy for treating various cancers, including BRAF-mutant metastatic melanoma.[1][14]

While many large-scale syntheses of Trametinib ultimately utilize a 2-fluoro-4-iodoaniline intermediate, the principles of coupling this core structure are directly analogous to the Suzuki reaction. The boronic acid is a premier tool for accessing the necessary biaryl precursors during lead optimization and process development.

Experimental Protocols: From Theory to Practice

The following protocols are representative and grounded in established methodologies for Suzuki-Miyaura couplings involving functionalized arylboronic acids.[15][16]

Protocol 1: General Suzuki-Miyaura Coupling

This protocol describes a typical lab-scale coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl Bromide (1.0 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

-

XPhos (4 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Ethanol/Water

-

Inert atmosphere (Nitrogen or Argon)

Diagram: Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

Vessel Preparation : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst/ligand, and the base (e.g., K₃PO₄, 2.0 mmol).

-

Inerting the Atmosphere : Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. This step is critical as oxygen can deactivate the Pd(0) catalyst.

-

Solvent Addition : Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.

-

Reaction Execution : Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).

-

Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. If significant solids are present, filter the mixture through a pad of celite, washing the pad with ethyl acetate.

-

Extraction : Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Protocol 2: Purification and Quality Control

Ensuring the purity of the boronic acid is paramount, as impurities can affect the outcome of the coupling reaction.

-

Purification (Recrystallization) : Boronic acids can often be purified by recrystallization. A common method involves dissolving the crude material in a minimal amount of a hot solvent (like ethyl acetate or an acetone/water mixture) and allowing it to cool slowly to form crystals, which are then collected by filtration.[17]

-

Quality Control (HPLC) : The purity of this compound can be reliably assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[18][19][20]

-

Column : C18 stationary phase (e.g., XSelect Premier HSS T3).[18]

-

Mobile Phase : A gradient of water and acetonitrile, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid, is effective.

-

Detection : UV detection at a wavelength such as 254 nm or 270 nm is appropriate for the aromatic system.[20]

-

Analytical Characterization: What to Expect

Validating the identity and purity of the reagent is a non-negotiable step in any synthetic workflow.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons : Expect complex multiplets in the aromatic region (~7.5-8.5 ppm). The proton ortho to the boronic acid and meta to the fluorine will likely be the most downfield. Significant H-F coupling will be observed. Ethyl Ester Protons : A quartet around 4.4 ppm (CH₂) and a triplet around 1.4 ppm (CH₃). Boronic Acid Protons : A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. Its chemical shift is highly variable depending on solvent and concentration.[6][21] |

| ¹³C NMR | Aromatic Carbons : Signals will appear in the ~115-165 ppm range. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon attached to the boron will be broad and may be difficult to observe. Ester Carbons : A carbonyl signal around 165 ppm, a CH₂ signal around 61 ppm, and a CH₃ signal around 14 ppm.[6][21] |

| ¹⁹F NMR | A single resonance, the chemical shift of which will be characteristic of a fluorine atom on an electron-deficient aromatic ring. |

| LC-MS | In negative ion mode ESI-MS, the deprotonated molecule [M-H]⁻ should be observable. |

Handling, Storage, and Safety

Safety Profile

This compound is classified as an irritant.

-

H315 : Causes skin irritation.[22]

-

H319 : Causes serious eye irritation.[22]

-

P264, P280 : Wash hands thoroughly after handling and wear protective gloves/eye protection.[22]

-

P302+P352, P305+P351+P338 : Standard first aid measures for skin and eye contact.[22]

Storage and Stability

Boronic acids as a class require careful handling to maintain their integrity.

-

Storage : Store sealed in a dry, well-ventilated place at room temperature.[22]

-

Hygroscopicity : Boronic acids can be hygroscopic. Prolonged exposure to moisture can lead to decomposition.

-

Boroxine Formation : Like other arylboronic acids, this compound can undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride called a boroxine. This is often a reversible process in the presence of water, but it means that the material in the bottle may be a mixture of the acid and its anhydride. This is a common and generally accepted state for boronic acid reagents.

Conclusion

This compound is far more than a catalog chemical. It is a purpose-built tool for modern organic synthesis, embodying key principles of medicinal chemistry design. Its strategic application in palladium-catalyzed cross-coupling reactions enables the efficient construction of complex molecular architectures, exemplified by its relevance to the synthesis of the MEK inhibitor Trametinib. By understanding its properties, the mechanistic nuances of its reactions, and the robust protocols for its use and analysis, researchers can fully leverage its potential to accelerate the discovery and development of next-generation therapeutics.

References

-

Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

Lewis, K. M., et al. (2020). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. Journal of Nuclear Medicine. Available from: [Link]

-

Yamaguchi, T., et al. (2011). Antitumor activities of JTP-74057 (GSK1120212), a novel MEK1/2 inhibitor, on colorectal cancer cell lines in vitro and in vivo. Spandidos Publications. Available from: [Link]

-

Graham, T. H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available from: [Link]

-

Abe, H., et al. (2011). Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate). ACS Medicinal Chemistry Letters. Available from: [Link]

-

Yoshida, T., et al. (2012). Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2. PLoS ONE. Available from: [Link]

-

Abe, H., et al. (2011). Discovery of a highly potent and selective MEK inhibitor: GSK1120212 (JTP-74057 DMSO solvate). ResearchGate. Available from: [Link]

-

GSK1120212 (Trametinib). Cellagen Technology. Available from: [Link]

-

GSK1120212 (JTP-74057, Trametinib). AdooQ Bioscience. Available from: [Link]

-

Supporting Information for a chemical synthesis. The Royal Society of Chemistry. Available from: [Link]

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. University of Regensburg. Available from: [Link]

-

Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Available from: [Link]

-

[5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid. Chemspace. Available from: [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. Available from: [Link]

-

Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Supporting Information for a Ni-catalysed Suzuki-Miyaura cross-coupling. The Royal Society of Chemistry. Available from: [Link]

-

HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. Available from: [Link]

-

Laboratory-scale synthesis of trametinib (55). ResearchGate. Available from: [Link]

- Method for synthesizing trametinib key intermediate. Google Patents.

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]

-

2-Fluorophenylboronic acid. PubChem. Available from: [Link]

Sources

- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. raineslab.com [raineslab.com]

- 7. Discovery of a Highly Potent and Selective MEK Inhibitor: GSK1120212 (JTP-74057 DMSO Solvate) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of a Novel Chemotype MEK Inhibitor Able to Alter the Phosphorylation State of MEK1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSK-1120212 - LKT Labs [lktlabs.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. cellagentech.com [cellagentech.com]

- 12. abmole.com [abmole.com]

- 13. adooq.com [adooq.com]

- 14. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. rose-hulman.edu [rose-hulman.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.wisc.edu [chem.wisc.edu]

- 19. rsc.org [rsc.org]

- 20. US7086823B2 - Atmospheric vortex engine - Google Patents [patents.google.com]

- 21. rsc.org [rsc.org]

- 22. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly versatile and strategically important building block in the arsenal of the modern medicinal chemist. More than just a simple reagent, its carefully designed structure offers a confluence of desirable properties for the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its primary utility lies in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2]

The presence of three key functional groups—the boronic acid, the fluorine atom, and the ethoxycarbonyl group—makes this compound particularly valuable. The boronic acid moiety is the reactive handle for palladium-catalyzed cross-coupling. The fluorine atom can enhance metabolic stability and modulate the electronic properties and bioactivity of the final compound.[3] The ethoxycarbonyl group provides a versatile point for further chemical modification, such as conversion to a carboxylic acid for amide bond formation, a common linkage in pharmaceutical agents. This guide provides a comprehensive overview of its properties, applications, and a field-proven protocol for its use.

Physicochemical & Structural Profile

A precise understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in synthesis. The key identifiers and properties of this compound are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning.

| Property | Value | Source(s) |

| Molecular Weight | 211.98 g/mol | [3][4] |

| Molecular Formula | C₉H₁₀BFO₄ | [3][4] |

| CAS Number | 874219-60-0 | [3][4] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 99 °C | [3] |

| IUPAC Name | (5-ethoxycarbonyl-2-fluorophenyl)boronic acid | [5] |

| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [3] |

| InChI Key | QXIIYFKTSGJTNE-UHFFFAOYSA-N | [5][6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most powerful and widely used methods for constructing biaryl structures and other C(sp²)-C(sp²) bonds.[1][7]

Key Advantages of the Suzuki-Miyaura Reaction:

-

Mild Reaction Conditions: The reaction typically proceeds under relatively gentle conditions, preserving sensitive functional groups elsewhere in the molecules.[2]

-

High Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.

-

Commercial Availability: A vast library of boronic acids and their derivatives are commercially available, enabling rapid exploration of chemical space.[2]

-

Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity and are easily removed during aqueous work-up, aligning with green chemistry principles.[2][8]

The Catalytic Cycle: A Mechanistic Overview

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an organohalide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[2][9]

-

Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

-

Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[7][9]

Analytical Quality Control (QC) for Boronic Acids

Ensuring the identity, purity, and stability of boronic acids is critical for reproducible and successful synthetic outcomes. A multi-technique approach is required for comprehensive characterization.

Key Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. ¹¹B NMR is a powerful tool to directly observe the boron atom and can help distinguish between the boronic acid and its common trimeric anhydride impurity, the boroxine.[10]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a mass spectrometer is the workhorse for purity assessment and reaction monitoring.[11][12] Modern methods can achieve high throughput without requiring derivatization.[11] A limit of detection (LOD) of 0.1 µg and limit of quantification (LOQ) of 1.0 µg are achievable for many boronic acids.[12]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used but often requires derivatization (e.g., silylation) to increase the volatility and thermal stability of the boronic acid.[10]

A Self-Validating Analytical Workflow

A robust QC workflow ensures the quality of the starting material and the success of the synthetic transformation.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. byjus.com [byjus.com]

- 3. chemimpex.com [chemimpex.com]

- 4. BLDpharm - Bulk Product Details [bldpharm.com]

- 5. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]

- 6. This compound | 874219-60-0 [sigmaaldrich.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid physical properties

An In-depth Technical Guide to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic Acid for Advanced Research and Development

Introduction

This compound is a multifunctional organoboron compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its strategic combination of a reactive boronic acid moiety, an electron-withdrawing ethoxycarbonyl group, and a metabolically robust fluorine atom makes it a highly valuable building block in modern organic synthesis. This guide provides a comprehensive overview of its physical properties, synthesis, characterization, and core applications, with a focus on the practical insights required by researchers and drug development professionals. The compound's primary utility lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for constructing complex molecular architectures.[1][2] The presence of a fluorine atom can enhance the metabolic stability and bioactivity of derivative compounds, a crucial consideration in medicinal chemistry.[1]

Part 1: Physicochemical and Stability Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application and the reproducibility of experimental results.

Core Physicochemical Data

The key physical and chemical identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 874219-60-0 | [1][3][4] |

| Molecular Formula | C₉H₁₀BFO₄ | [1][3][4] |

| Molecular Weight | 211.98 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 99 °C | [1][5] |

| IUPAC Name | [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid | [3][4] |

| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [1] |

Solubility Profile

Specific solubility data is not widely published. However, based on its structure—a moderately polar aromatic core with hydrogen-bonding capabilities (B(OH)₂) and a lipophilic ethyl ester group—its solubility can be predicted. It is expected to be soluble in polar aprotic solvents such as Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dioxane, as well as polar protic solvents like methanol and ethanol. Its solubility in water is expected to be low but may increase at higher pH due to the formation of the boronate anion. For cross-coupling reactions, it is typically dissolved in solvents like toluene, dioxane, or DMF, often in combination with an aqueous base.

Stability, Storage, and Degradation Pathways

Like many boronic acids, this compound is susceptible to specific degradation pathways that can impact its purity and reactivity.[6]

-

Dehydration to Boroxines: The most common degradation pathway involves the intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. This process is often reversible upon exposure to water. Commercial samples may contain varying amounts of the corresponding anhydride.[5][6][7]

-

Protodeboronation: This is an irreversible degradation pathway where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond. This process can be catalyzed by acids, bases, or certain metals and is often exacerbated by aqueous conditions.[6]

-

Oxidation: While generally stable to air, boronic acids can be susceptible to oxidation under certain conditions, particularly in the presence of reactive oxygen species at physiological pH.[8]

Recommended Storage: To ensure long-term integrity, the compound should be stored under the following conditions:

-

Atmosphere: Sealed in a dry environment, preferably under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with moisture.[4]

-

Container: A tightly sealed, opaque container to protect from light and moisture.

Caption: Key degradation pathways for arylboronic acids.

Part 2: Synthesis and Analytical Characterization

Ensuring the identity and purity of the starting material is critical for any synthetic application.

Plausible Synthetic Workflow

A common and effective method for synthesizing arylboronic acids is through the reaction of an organometallic intermediate with a trialkyl borate ester.[9][10] The logical precursor for this compound is ethyl 4-bromo-2-fluorobenzoate .

Caption: Proposed synthetic workflow from a halogenated precursor.

Experimental Protocols for Characterization & Quality Control

1. Purity Determination by Titration This method quantifies the boronic acid content and is a reliable indicator of purity.[1]

-

Principle: Boronic acids are weak Lewis acids that form a stronger anionic complex with a diol (e.g., mannitol), which can then be titrated with a standard base (e.g., NaOH).

-

Procedure:

-

Accurately weigh ~100-150 mg of the boronic acid into a flask.

-

Dissolve the sample in an appropriate solvent mixture (e.g., 50:50 Methanol:Water).

-

Add an excess of mannitol (~10-fold molar excess).

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate with a standardized solution of 0.1 M NaOH until a persistent pink endpoint is reached.

-

Calculate the purity based on the volume of titrant used.

-

2. NMR Spectroscopic Analysis NMR is the most powerful tool for confirming the structure of the compound.

-

Sample Preparation: Dissolve ~10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

¹H NMR: Expect signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm) and three distinct aromatic protons. The fluorine atom will cause characteristic splitting patterns (coupling constants). The B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: Expect signals for the nine unique carbons, including the ester carbonyl (~165 ppm), aromatic carbons (with C-F and C-B couplings), and the ethyl group carbons.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

¹¹B NMR: A single, often broad, signal is expected in the range of ~28-34 ppm, characteristic of a trigonal planar arylboronic acid.

3. Mass Spectrometry (MS) MS is used to confirm the molecular weight of the compound.

-

Technique: Electrospray Ionization (ESI) is commonly used.

-

Expected Ion: In negative ion mode, the [M-H]⁻ ion at m/z 210.97 is expected. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ may be observed.

Part 3: Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures, which are prevalent in many pharmaceutical agents.[1][2][11]

General Protocol for a Suzuki-Miyaura Reaction

-

Reagents & Setup:

-

To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.1–1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Add the solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF).

-

Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

-

Reaction:

-

Heat the reaction mixture with stirring to the desired temperature (typically 80–110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Workup & Purification:

-

After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash with water and brine to remove the base and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Catalytic Cycle Mechanism

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Safety and Handling

Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Warning | Skin Irritation, Category 2 | H315: Causes skin irritation | |

| Eye Irritation, Category 2 | H319: Causes serious eye irritation |

Data sourced from supplier Safety Data Sheets.[4][7]

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[7]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12]

-

Skin Contact: Causes skin irritation.[7] In case of contact, immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[7]

-

Eye Contact: Causes serious eye irritation.[7] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]

-

Spill Management: Sweep up solid spills carefully to avoid creating dust. Place in a suitable, closed container for disposal.[12]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a sophisticated and versatile reagent with well-defined physical properties. Its utility, primarily driven by its efficacy in Suzuki-Miyaura cross-coupling, makes it an indispensable tool for constructing novel molecular entities in drug discovery and materials science. By understanding its stability profile, employing robust analytical methods for quality control, and adhering to strict safety protocols, researchers can fully leverage its synthetic potential to accelerate innovation.

References

-

Chemspace. (n.d.). [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Versatility of Boronic Acids in Organic Chemistry. Retrieved from [Link]

-

Silva, F. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3462. Available at: [Link]

- Google Patents. (n.d.). A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid.

-

Sand-Zant, N., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid - C9H10BFO4 | CSSB00000068464 [chem-space.com]

- 4. This compound | 874219-60-0 [sigmaaldrich.com]

- 5. labproinc.com [labproinc.com]

- 6. benchchem.com [benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 11. chemimpex.com [chemimpex.com]

- 12. fishersci.com [fishersci.com]

(5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid solubility data

An In-depth Technical Guide to the Solubility of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal building block in modern medicinal chemistry and organic synthesis. Its utility, particularly in Suzuki-Miyaura cross-coupling reactions, underpins the synthesis of numerous pharmaceutical candidates and complex organic molecules.[1] However, the successful application of this reagent in any synthetic or formulation workflow is fundamentally governed by its solubility characteristics. Low or unpredictable solubility can lead to unreliable results in biological assays, hinder reaction kinetics, and create significant challenges in formulation for in vivo studies.[2] This guide provides a comprehensive technical overview of the physicochemical properties of this compound, explores the theoretical underpinnings of its solubility, and presents detailed, field-proven protocols for its experimental determination.

Introduction: The Significance of a Versatile Building Block

This compound has emerged as a valuable intermediate in drug discovery and development.[1] Its structure is uniquely functionalized:

-

The boronic acid group is the reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a cornerstone of carbon-carbon bond formation.[1][3]

-

The fluoro substituent can enhance metabolic stability and modulate the electronic properties of the molecule, often improving pharmacokinetic profiles.[1]

-

The ethoxycarbonyl group provides an additional site for chemical modification or can influence the molecule's polarity and interactions.

Given its role as a precursor to potential active pharmaceutical ingredients (APIs), a thorough understanding of its solubility is not merely academic—it is a critical prerequisite for rational process development and drug design. Solubility directly impacts bioavailability, dose formulation, and the reliability of high-throughput screening assays.[4] This document serves as a resource for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is essential before undertaking solubility studies.

| Property | Value | Source(s) |

| IUPAC Name | [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid | [5] |

| Synonyms | 5-(Ethoxycarbonyl)-2-fluorobenzeneboronic acid | [1] |

| CAS Number | 874219-60-0 | [1][5][6] |

| Molecular Formula | C₉H₁₀BFO₄ | [1][5] |

| Molecular Weight | 211.98 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 99 °C | [1] |

Core Principles Governing Boronic Acid Solubility

The solubility of arylboronic acids is a complex interplay of their unique structural features and the surrounding solution environment.

Structural and Intermolecular Forces

The solubility of this compound is dictated by the balance of its hydrophilic and hydrophobic regions. The boronic acid group, -B(OH)₂, is capable of forming hydrogen bonds with polar solvents. Conversely, the fluorophenyl ring is inherently hydrophobic. The ethoxycarbonyl group contributes moderate polarity. Therefore, optimal solubility is often found in solvents that can effectively solvate both the polar and nonpolar segments of the molecule, such as polar aprotic solvents or medium-chain alcohols.

The Challenge of Boroxine Formation

A defining characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines .[7] This equilibrium is influenced by solvent, temperature, and concentration.

Caption: Equilibrium between boronic acid monomer and its boroxine.

Boroxines are generally more nonpolar and crystalline, leading to significantly lower solubility compared to the monomeric acid.[8] This phenomenon can cause inconsistencies in solubility measurements if equilibrium is not properly established or if the solid material exists as a mixture of the acid and the boroxine.

Effect of pH on Aqueous Solubility

In aqueous media, the boronic acid group acts as a Lewis acid, accepting a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.

Caption: pH-dependent equilibrium of boronic acid.

This equilibrium is pH-dependent. Consequently, the aqueous solubility of this compound is expected to increase significantly at pH values above its pKa.

Experimental Protocols for Solubility Determination

Two primary types of solubility assays are employed in drug discovery: thermodynamic (equilibrium) and kinetic.[4][9] The choice of method depends on the stage of research; kinetic assays are used for high-throughput screening, while thermodynamic assays provide the true equilibrium value essential for later-stage development.[2][4]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[10] It measures the concentration of a saturated solution after a prolonged incubation period, ensuring that the dissolution and precipitation processes have reached a steady state.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a known volume of the test solvent (e.g., 1 mL) in a glass vial. The presence of undissolved solid throughout the experiment is crucial.

-

Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[10]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant. For accurate separation of any remaining microscopic particles, centrifugation or filtration using a low-binding filter (e.g., PVDF) is required.[10]

-

Quantification: Prepare a dilution series of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.

-

Data Analysis: Construct a calibration curve from standards of known concentration. Use this curve to determine the concentration of the diluted supernatant, and then back-calculate to find the solubility in the original solvent.

Caption: Workflow for the Thermodynamic Shake-Flask method.

Protocol 2: Kinetic Solubility Assay

Kinetic solubility is a higher-throughput method used to assess the solubility of compounds prepared from a DMSO stock solution, mimicking conditions often found in early biological screening assays.[11][12] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[11]

-

Plate Preparation: Dispense a small volume of the DMSO stock solution (e.g., 2-5 µL) into the wells of a 96-well microtiter plate.[13]

-

Aqueous Dilution: Add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically 1-2%) to minimize co-solvent effects.

-

Incubation: Cover the plate and shake at room temperature for a defined, shorter period (e.g., 1.5 to 2 hours).[13]

-

Precipitate Detection & Quantification: Determine the solubility limit. This can be done in several ways:

Caption: General workflow for a Kinetic Solubility assay.

Expected Solubility Profile: A Predictive Analysis

While extensive, publicly available quantitative solubility data for this compound is limited, a predictive profile can be constructed based on its structure and the known behavior of similar arylboronic acids.[14][15]

| Solvent / System | Solvent Type | Predicted Solubility | Rationale |

| Water (pH 4.0) | Polar Protic | Low | The compound is in its neutral, less soluble form. The hydrophobic phenyl ring dominates. |

| PBS (pH 7.4) | Aqueous Buffer | Moderate | Partial ionization to the more soluble boronate form begins to occur, increasing solubility over acidic water. |

| Water (pH 10.0) | Polar Protic | High | The compound is primarily in its anionic boronate form, which is significantly more water-soluble. |

| DMSO | Polar Aprotic | Very High | Excellent solvent for a wide range of compounds, capable of disrupting crystal lattice forces and solvating both polar and nonpolar moieties. |

| Methanol / Ethanol | Polar Protic | High | Alcohols are effective hydrogen bond donors and acceptors, readily solvating the boronic acid and ethoxycarbonyl groups. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO or methanol but can still offer reasonable solvation. |

| Dichloromethane | Nonpolar | Low to Moderate | May offer some solubility due to dipole interactions, but likely limited by the polar boronic acid group. |

| Toluene / Hexanes | Nonpolar | Very Low | The high polarity of the boronic acid group makes it incompatible with nonpolar hydrocarbon solvents. |

Conclusion and Recommendations

This compound is a compound of significant synthetic value, but its effective use hinges on a clear understanding of its solubility. While a predictive analysis provides a strong starting point, it is no substitute for empirical data.

Key Takeaways:

-

The solubility of this compound is a balance of its polar boronic acid and ethoxycarbonyl groups and its nonpolar fluorophenyl core.

-

In aqueous systems, solubility is highly pH-dependent, increasing significantly at basic pH.

-

The potential for boroxine formation can complicate measurements and should be considered during experimental design.

-

For early-stage discovery, kinetic solubility assays provide a rapid assessment. For process development and formulation, the thermodynamic solubility determined via the shake-flask method is essential.

It is strongly recommended that researchers experimentally determine the solubility of this compound in the specific solvent systems relevant to their application, using the robust protocols detailed in this guide. This empirical data will empower more reliable, reproducible, and scalable scientific outcomes.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

Glady, A. et al. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Technobis Crystallization Systems. (2024). How to measure solubility with Crystalline. YouTube. [Link]

-

Sugano, K. et al. (2022). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. ResearchGate. [Link]

-

Domańska, U. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]

-

Domańska, U. et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

-

Forst, M. B. et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed. [Link]

-

Zeynolabedin, M. et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]

-

Larsson, J. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Svanbäck, S. et al. (2019). Direct Measurement of Amorphous Solubility. Analytical Chemistry. [Link]

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

Singh, A. et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

-

Silva, A. M. et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Chemsrc. (2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. [Link]

-

Domańska, U. et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. PubMed. [Link]

-

Czerwińska, K. et al. (2020). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

De Rycke, N. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ResearchGate. [Link]

-

Chemspace. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid. [Link]

-

Stella, V. J. et al. (2006). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Aqueous Solubility Assay - Enamine [enamine.net]

- 3. mdpi.com [mdpi.com]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem-space.com [chem-space.com]

- 6. This compound | 874219-60-0 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. researchgate.net [researchgate.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. enamine.net [enamine.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis leverages the principles of Directed ortho-Metalation (DoM), a powerful tool for the regiocontrolled functionalization of aromatic rings. This document will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step experimental protocol, and discuss critical aspects of reaction optimization and product purification. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of this compound

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules and advanced materials.[1] Its utility stems from the presence of three key functional groups: a boronic acid, a fluorine atom, and an ethoxycarbonyl group. The boronic acid moiety is a versatile functional handle, most notably for its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[1] The fluorine atom can enhance the metabolic stability and bioactivity of pharmaceutical compounds, while the ethoxycarbonyl group provides a site for further chemical modification.[1]

Synthetic Strategy: Harnessing Directed ortho-Metalation

The synthesis of this compound requires the precise introduction of a boronic acid group at the C2 position of an ethyl 4-fluorobenzoate backbone. To achieve this high degree of regioselectivity, a Directed ortho-Metalation (DoM) strategy is employed.[2] DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The resulting aryllithium intermediate is then trapped by an electrophile, in this case, a trialkyl borate, to introduce the desired boronic acid functionality.

The Role of Directing Groups: A Tale of Two Influences

The starting material, ethyl 4-fluorobenzoate, possesses two potential directing groups: the fluorine atom at C4 and the ethoxycarbonyl group at C1.

-

Fluorine as a Directing Group: The fluorine atom is a known, albeit moderately activating, ortho-directing group for lithiation.[3] This is attributed to the ability of its lone pair of electrons to coordinate with the lithium cation of the organolithium base, thereby lowering the kinetic barrier to deprotonation at the adjacent C-H bond.

-

Ethoxycarbonyl Group as a Directing Group: The ethoxycarbonyl group is also a known directing group. However, its interaction with strong organolithium bases like n-butyllithium can be complex. While it can direct lithiation to the ortho position, it is also susceptible to nucleophilic attack at the carbonyl carbon, leading to undesired side products such as ketones or tertiary alcohols. To circumvent this, a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) is the reagent of choice. LDA is a strong base capable of effecting deprotonation of the aromatic ring while its steric bulk minimizes nucleophilic addition to the ester.

In the case of ethyl 4-fluorobenzoate, the fluorine atom and the ethoxycarbonyl group work in concert to direct lithiation to the C2 position, which is ortho to the fluorine atom.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| Ethyl 4-fluorobenzoate | 168.17 | 10.0 g | 59.4 mmol | 99% | Sigma-Aldrich |

| Diisopropylamine | 101.19 | 9.0 mL | 64.2 mmol | 99.5% | Sigma-Aldrich |

| n-Butyllithium | 64.06 | 25.7 mL | 64.2 mmol | 2.5 M in hexanes | Sigma-Aldrich |

| Triisopropyl borate | 188.08 | 16.5 mL | 71.3 mmol | 98% | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | ≥99.9% | Sigma-Aldrich |

| 2 M Hydrochloric Acid | - | As needed | - | - | - |

| Diethyl ether | - | As needed | - | - | - |

| Brine | - | As needed | - | - | - |

| Anhydrous Magnesium Sulfate | - | As needed | - | - | - |

Reaction Workflow

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 3. [PDF] Directed lithiation of unprotected benzoic acids | Semantic Scholar [semanticscholar.org]

Introduction: The Strategic Importance of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Analysis of (5-(Ethoxycarbonyl)-2-fluorophenyl)boronic acid

This compound, with the molecular formula C₉H₁₀BFO₄ and a molecular weight of 211.98 g/mol , is a highly versatile building block in medicinal chemistry and organic synthesis.[1][2] Its significance stems from its utility in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for the efficient formation of carbon-carbon bonds.[1][3] This capability makes it an invaluable intermediate for constructing the complex molecular architectures required for novel pharmaceutical agents.[1]

The compound's structure is strategically functionalized. The boronic acid group is the reactive handle for coupling reactions, while the fluorine atom and the ethoxycarbonyl group impart desirable physicochemical properties. The presence of a fluorine atom, in particular, can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] As such, a rigorous and multi-faceted structural analysis of this key intermediate is not merely a quality control measure; it is a foundational requirement for ensuring the integrity, reproducibility, and success of a drug development campaign.

This guide provides a comprehensive overview of the essential analytical techniques for the complete structural characterization of this compound. We will delve into the causality behind experimental choices, present validated protocols, and discuss the interpretation of the resulting data, equipping researchers and drug development professionals with the knowledge to confidently assess this critical reagent.

Chromatographic Analysis: Establishing Purity and Stability

Before undertaking detailed structural elucidation, it is paramount to establish the purity of the material. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive techniques for this purpose.[4] For boronic acids, these methods also serve as a crucial check for stability, as degradation or the presence of related impurities can compromise subsequent synthetic steps.

The Rationale for Reverse-Phase HPLC

A reverse-phase HPLC (RP-HPLC) method is the workhorse for analyzing small organic molecules like this compound. The choice of a C18 stationary phase provides excellent retention and separation based on hydrophobicity. The primary challenge in boronic acid chromatography is mitigating the on-column formation of boroxines (cyclic trimeric anhydrides) or potential hydrolysis of ester groups. A well-designed method using an appropriate mobile phase and column technology can ensure a sharp, symmetrical peak for the parent compound, allowing for accurate purity assessment. A high-throughput UPLC-MS method using a C18 column with an ammonium acetate and acetonitrile mobile phase has proven effective for a wide range of boronic acids, providing a robust starting point for method development.[5][6]

Experimental Protocol: RP-HPLC Purity Assessment

This protocol is designed as a self-validating system for determining the purity of this compound.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 1:1 acetonitrile:water diluent. Vortex to ensure complete dissolution.

-

Instrumentation: Utilize an HPLC or UPLC system equipped with a PDA or UV detector.

-

Chromatographic Conditions: Set up the instrument according to the parameters outlined in Table 1.

-

Injection: Inject 5 µL of the prepared sample onto the column.

-

Data Acquisition: Monitor the chromatogram at 254 nm. The peak corresponding to this compound should be well-resolved from any impurity peaks.

-

Purity Calculation: Calculate the purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Table 1: Recommended HPLC Parameters for Purity Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Provides excellent retention and selectivity for aromatic compounds. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Buffers the mobile phase to ensure consistent ionization and peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte. |

| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the main peak and any potential impurities with varying polarities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |

| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. |

| Injection Volume | 5 µL | A typical volume to avoid column overloading while ensuring a strong signal. |

Visualization: HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis.

Caption: Workflow for HPLC purity assessment.

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental formula of the compound. However, boronic acids present a unique challenge: they are prone to dehydration, which can lead to the formation of a cyclic trimer known as a boroxine.[7][8] This can complicate spectral interpretation, and analytical strategies must be chosen to minimize or account for this behavior.

Causality: Selecting the Right Ionization Technique

The choice of ionization technique is critical for obtaining a clear and interpretable mass spectrum for boronic acids.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for LC-MS analysis. It typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. For boronic acids, analysis in negative ion mode is often advantageous, as it can produce an intense [M-H]⁻ peak while minimizing the formation of adducts and dimers.[5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires the analyte to be volatile and thermally stable. Boronic acids are not inherently volatile, so derivatization is mandatory. Silylation (e.g., with BSTFA) is a common approach to increase volatility and prevent boroxine formation, yielding clean spectra with predictable fragmentation patterns.[7]

-

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is highly sensitive and tolerant of salts. An interesting phenomenon occurs when using 2,5-dihydroxybenzoic acid (DHB) as the matrix; it can form an adduct with the boronic acid in situ, effectively preventing trimerization and simplifying the spectrum without a separate derivatization step.[8]

Table 2: Comparison of Mass Spectrometry Techniques for Boronic Acid Analysis

| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |

| ESI-MS | Optional | [M-H]⁻, [M+H]⁺, [M+Na]⁺. Potential for solvent adducts. | Soft ionization, ideal for LC-MS, good for polar compounds. | Spectra can be complicated by adducts and boroxine formation. |

| GC-MS | Mandatory (Silylation) | Provides detailed and reproducible fragmentation patterns. | Excellent chromatographic separation, highly reproducible. | Requires an extra derivatization step. |

| MALDI-MS | Optional | Forms adducts with the matrix (e.g., DHB). | High sensitivity, salt tolerance, in situ derivatization with certain matrices. | Requires a suitable matrix; can be less quantitative. |

Experimental Protocol: UPLC-ESI-MS

This protocol leverages the advantages of ESI in negative mode for direct confirmation of the molecular weight.

Step-by-Step Methodology:

-

Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 1.2).

-

Instrumentation: Use a UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

UPLC Conditions: Use the same conditions as outlined in Table 1.

-

MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Mass Range: m/z 50 - 500.

-

Capillary Voltage: 2.5 - 3.0 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Data Analysis: Extract the mass spectrum from the chromatographic peak. Look for the [M-H]⁻ ion. For C₉H₁₀BFO₄ (exact mass 212.0659), the expected [M-H]⁻ ion is at m/z 211.0581. Compare the measured mass to the theoretical mass; a mass error of <5 ppm provides high confidence in the elemental composition.

NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the molecular structure, connectivity, and chemical environment of the atoms. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR is required for unambiguous characterization.

Rationale: A Multi-Nuclear Approach

-

¹H and ¹³C NMR: These standard experiments confirm the carbon-hydrogen framework of the molecule, including the ethyl group of the ester and the substitution pattern of the aromatic ring.

-

¹⁹F NMR: With 100% natural abundance and a wide chemical shift range, ¹⁹F NMR is a highly sensitive and specific technique.[9] It will produce a single resonance, confirming the presence and electronic environment of the fluorine atom.

-

¹¹B NMR: This experiment directly probes the boron atom, which is the heart of the molecule's reactivity. The chemical shift of the ¹¹B nucleus is highly diagnostic of its coordination state.[10] Tricoordinate boronic acids typically appear in the δ 28-33 ppm range, while tetracoordinate boronate esters or complexes are shifted significantly upfield to δ 2-15 ppm.[11][12][13] This allows for the direct observation of the free acid and any potential complexes formed in solution.

Experimental Protocol: NMR Analysis

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for boronic acids as it can help resolve the B(OH)₂ protons.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Acquire a proton-decoupled ¹¹B NMR spectrum using a boron-free quartz tube if possible to avoid background signals from borosilicate glass tubes.[13] Use BF₃·OEt₂ as an external reference (δ 0.0 ppm).

-

-

Data Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure matches that of this compound.

Table 3: Predicted NMR Data in DMSO-d₆

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Assignment |

| ¹H | ~8.3 | s (broad) | B(OH )₂ |

| ~8.1 | dd | Ar-H (H6) | |

| ~8.0 | dd | Ar-H (H4) | |

| ~7.4 | t | Ar-H (H3) | |

| ~4.3 | q | O-CH₂ -CH₃ | |

| ~1.3 | t | O-CH₂-CH₃ | |

| ¹³C | ~165 | s | C =O |

| ~163 | d, ¹JCF ≈ 250 Hz | C 2-F | |

| ~138 | d | C 6-B | |

| ~132 | s | C 4 | |

| ~130 | s | C 5-COOEt | |

| ~125 | d | C 1-B (ipso, broad) | |

| ~118 | d, ²JCF ≈ 25 Hz | C 3 | |

| ~61 | s | C H₂ | |

| ~14 | s | C H₃ | |

| ¹¹B | ~30 | s (broad) | B (OH)₂ |

| ¹⁹F | ~ -110 | s | Ar-F |

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides unambiguous proof of structure by determining the precise spatial arrangement of atoms in the solid state. It reveals definitive information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding networks that are characteristic of boronic acids.[14]

Causality: Why Crystallography is the Gold Standard

While NMR confirms connectivity and MS confirms molecular weight, only X-ray crystallography can reveal the true three-dimensional geometry and packing of the molecule in a crystal lattice. For phenylboronic acids, this is particularly insightful, as they typically form centrosymmetric dimers via hydrogen bonds between the boronic acid hydroxyl groups.[15] This analysis confirms the planarity of the phenyl ring and the trigonal planar geometry around the boron atom, validating the structural assumptions made from other techniques.[14]

Experimental Protocol: Single-Crystal X-ray Diffraction

Caption: The workflow for single-crystal X-ray analysis.

Step-by-Step Methodology:

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, water, or a mixture).[16]

-

Crystal Selection and Mounting: A well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.[16]

-

Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer, cooled to a low temperature (typically 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[16]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures to yield the final atomic coordinates, bond lengths, and angles.[15]

Table 4: Representative Crystallographic Parameters for a Substituted Phenylboronic Acid

| Parameter | Example Value (for 2-Fluorophenylboronic acid)[17] | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P 1 21/c 1 | Defines the specific symmetry operations within the unit cell. |

| a (Å) | 5.10172 | Unit cell dimension. |

| b (Å) | 5.55660 | Unit cell dimension. |

| c (Å) | 22.0587 | Unit cell dimension. |

| β (°) | 94.731 | Unit cell angle. |

| Z | 4 | Number of molecules per unit cell. |

| R-factor | 0.0354 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

Conclusion

The structural analysis of this compound is a critical, multi-step process that underpins its effective use in research and drug development. A logical, integrated approach—beginning with chromatographic purity assessment, followed by mass spectrometric confirmation of molecular weight, detailed NMR analysis for structural elucidation, and culminating in X-ray crystallography for definitive 3D structure—provides the highest level of confidence in the material's identity, quality, and suitability for its intended application. Each technique provides a unique and complementary piece of the structural puzzle. By understanding the rationale behind each method and adhering to validated protocols, scientists can ensure the integrity of their synthetic pathways and the ultimate success of their discovery programs.

References

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- BenchChem. Mass Spectrometry of (7-Heptylnaphthalen-2-yl)

- Presolski, S. J., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry.

- Pandiyan, P. J., et al. (2013).

- Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, RSC Publishing.

- SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies.

- Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.

- Chem-Impex. 5-(Ethoxycarbonyl)-2-fluorophenylboronic acid. Chem-Impex.

- Unknown Authors. (2009). Analysis of Boronic Acids Without Chemical Derivatisation.

- Duval, F.L., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research.

- Unknown Authors. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online.

- BenchChem.

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.

- San Diego State University. 11B NMR Chemical Shifts. SDSU Chemistry Department.

- Unknown Authors. (2024).

- Unknown Authors. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.

- Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Journal of Organic Chemistry, PubMed.

- Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry.

- Sporzynski, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. AIP Publishing.

- Hall, D. G. (2010).

- Chemspace. [5-(ethoxycarbonyl)-2-fluorophenyl]boronic acid. Chemspace.

- Caselli, E., et al. (2018). Structure-Based Analysis of Boronic Acids as Inhibitors of Acinetobacter-Derived Cephalosporinase-7, a Unique Class C β-Lactamase. ACS Infectious Diseases, NIH.

- Santacruz-García, K., et al. (2018). Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis.

- National Center for Biotechnology Inform

- University of Ottawa. Boron NMR. uOttawa NMR Facility.

- Pigeaud, A. (1954). An X-ray Investigation of Phenyl Boric Anhydride. Cornell University.

- Nöth, H., & Wrackmeyer, B. Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search.

- Sigma-Aldrich. This compound. Sigma-Aldrich.

- Storgaard, M., & Ellman, J. A. Organic Syntheses Procedure. Organic Syntheses.

-

BLDpharm. BD6577boronic acid. BLDpharm.

- National Center for Biotechnology Information. 2-Fluorophenylboronic acid. PubChem.

- Chemsrc. (2023). (2-(ethoxycarbonyl)-4-fluorophenyl)boronic acid. Chemsrc.com.

- Santos, M. A. (2021).

- ResearchGate. Examples of boronic acids in pharmacologically relevant compounds.